

Application Notes & Protocols: (5-Bromopentyl)trimethylammonium Bromide in Modern Organic Synthesis

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Compound of Interest

Compound Name: (5-Bromopentyl)trimethylammonium bromide

Cat. No.: B017634

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Introduction: A Bifunctional Workhorse for Synthesis and Innovation

(5-Bromopentyl)trimethylammonium bromide is a quaternary ammonium compound distinguished by its bifunctional nature.^[1] At one end of its five-carbon chain lies a reactive bromoalkane, a versatile handle for nucleophilic substitution. At the other, a sterically accessible and permanently cationic trimethylammonium group imparts unique solubility and catalytic properties. This dual-functionality makes it more than a simple reagent; it is a strategic building block for a diverse range of applications, including phase-transfer catalysis, the synthesis of advanced ionic liquids, and the functionalization of materials.^[1] This guide provides an in-depth exploration of its primary applications, grounded in mechanistic principles and supported by detailed, field-proven protocols for the research and development professional.

Table 1: Physicochemical Properties of **(5-Bromopentyl)trimethylammonium bromide**

Property	Value	Source
CAS Number	15008-33-0	
Molecular Formula	C ₈ H ₁₉ Br ₂ N	[2]
Molecular Weight	289.05 g/mol	
Appearance	White to beige crystalline powder	[1][2]
Melting Point	141-143 °C	[2]
Structure	Br-(CH ₂) ₅ -N ⁺ (CH ₃) ₃ Br ⁻	
Purity	Typically ≥97%	

Application I: High-Efficiency Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that enables or accelerates reactions between reactants located in separate, immiscible phases (typically aqueous and organic).[3] **(5-Bromopentyl)trimethylammonium bromide** serves as an exemplary phase-transfer catalyst, leveraging its cationic head to transport anionic nucleophiles from the aqueous phase into the organic phase, where they can react with an organic-soluble substrate.

Mechanistic Insight: The Catalytic Cycle

The efficacy of a quaternary ammonium salt in PTC is dictated by its ability to form an ion pair with the aqueous-phase anion, and the lipophilicity of this ion pair, which determines its solubility in the organic phase. The trimethylammonium group is sufficiently shielded by its methyl groups to remain dissociated in the aqueous phase, while the pentyl chain provides enough organic character to shuttle the paired anion across the phase boundary.

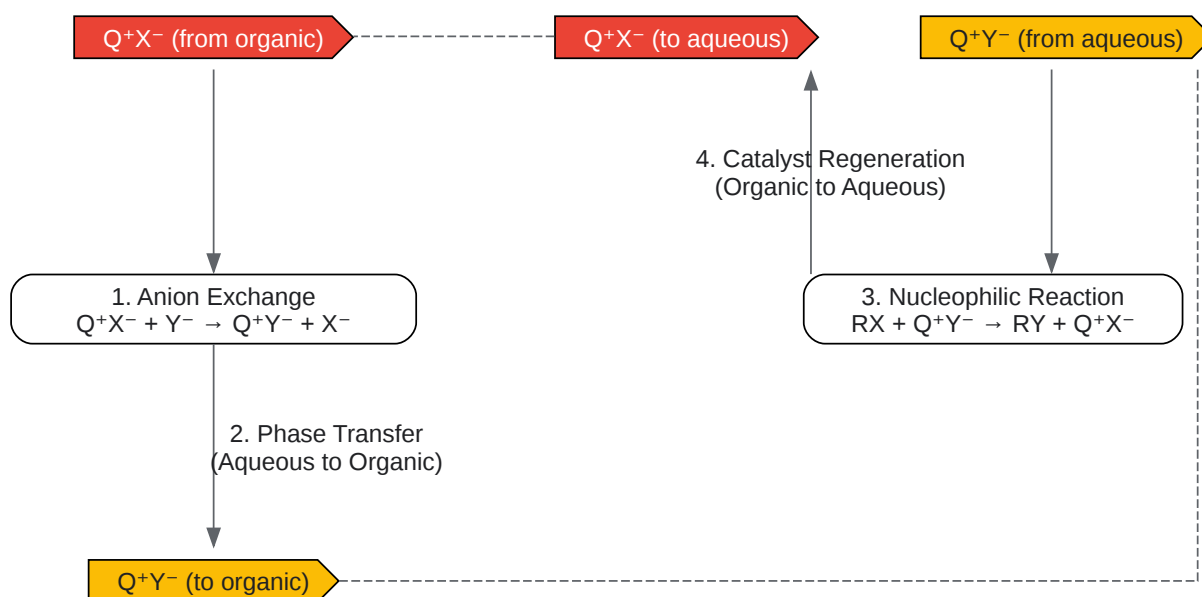
The process is cyclical:

- **Anion Exchange:** The bromide counter-ion of the catalyst (Q⁺X⁻) in the aqueous phase is exchanged for the nucleophilic anion (Y⁻), forming a new, lipophilic ion pair (Q⁺Y⁻).

- Phase Transfer: The Q^+Y^- ion pair migrates from the aqueous phase into the organic phase.
- Nucleophilic Reaction: In the organic phase, the "naked" and highly reactive anion (Y^-) attacks the organic substrate (RX), forming the product (RY) and regenerating the catalyst's original counter-ion (X^-).
- Catalyst Regeneration: The catalyst (Q^+X^-) returns to the aqueous phase to begin a new cycle.

This mechanism circumvents the need for harsh, anhydrous conditions or expensive polar aprotic solvents, aligning with the principles of green chemistry.[3]

Visualization: The PTC Workflow



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Caption: The catalytic cycle of **(5-Bromopentyl)trimethylammonium bromide** (Q^+X^-) in PTC.

Protocol: PTC-Mediated Synthesis of Benzyl Cyanide

This protocol describes the nucleophilic substitution of benzyl chloride with sodium cyanide, a classic example where PTC dramatically improves reaction efficiency and safety.

Materials:

- Benzyl chloride (1.0 eq)
- Sodium cyanide (NaCN) (1.5 eq)
- **(5-Bromopentyl)trimethylammonium bromide** (0.05 eq, 5 mol%)
- Toluene
- Deionized water
- Saturated sodium bicarbonate solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.5 eq) in deionized water (3 mL per mmol of benzyl chloride).
- Catalyst Addition: To the vigorously stirred aqueous solution, add **(5-Bromopentyl)trimethylammonium bromide** (0.05 eq).
- Substrate Addition: Add a solution of benzyl chloride (1.0 eq) in toluene (3 mL per mmol of benzyl chloride).
- Reaction: Heat the biphasic mixture to 80 °C and stir vigorously for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS. Causality Note: Vigorous stirring is crucial to maximize the interfacial area, which directly impacts the rate of phase transfer.

- **Workup:** After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude benzyl cyanide.
- **Purification:** The product can be further purified by vacuum distillation if required.

Application II: Synthesis of Advanced Dicationic Ionic Liquids

Ionic liquids (ILs) are salts with melting points below $100\text{ }^\circ\text{C}$, valued for their low vapor pressure, high thermal stability, and tunable properties.[4] **(5-Bromopentyl)trimethylammonium bromide**

is an ideal starting material for synthesizing asymmetric dicationic ILs, where two cationic centers are connected by a linker.[5] These structures offer enhanced thermal stability and unique solvation properties compared to their monocationic counterparts.[4]

Synthetic Strategy

The synthesis involves a standard quaternization reaction. The terminal bromoalkane of **(5-Bromopentyl)trimethylammonium bromide** is an electrophile that readily reacts with a nucleophilic nitrogen-containing heterocycle, such as 1-methylimidazole or pyridine, to form a new C-N bond and create a second cationic center.

Visualization: Synthesis of a Dicationic Imidazolium-Ammonium IL

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